molecular formula C17H19ClN2O3 B12612898 N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-42-2

N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide

Cat. No.: B12612898
CAS No.: 919772-42-2
M. Wt: 334.8 g/mol
InChI Key: HSFHHYKTUZFHFR-UHFFFAOYSA-N
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Description

This benzamide derivative features a 2-methoxybenzamide core substituted with a 4-[(4-chlorophenyl)methoxy] group at position 4 and an N-(2-aminoethyl) side chain. It belongs to a class of compounds investigated for antiparasitic activity (e.g., Trypanosoma brucei inhibitors) and ion channel modulation (e.g., TRPM8) . Its structure combines electron-donating (methoxy) and electron-withdrawing (chlorophenyl) groups, which influence physicochemical properties and biological interactions.

Properties

CAS No.

919772-42-2

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide

InChI

InChI=1S/C17H19ClN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21)

InChI Key

HSFHHYKTUZFHFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Esterification : The initial step typically involves the esterification of 4-methoxybenzoic acid to form its methyl ester. This is achieved using methanol and a strong acid catalyst, such as sulfuric acid.

  • Amidation : The methyl ester is then reacted with 2-aminoethanol in the presence of a base (e.g., sodium hydroxide) to yield the desired amide product.

  • Chlorination : If chlorination is required (to introduce the 4-chlorophenyl group), this can be performed after the amidation step, utilizing reagents such as thionyl chloride or phosphorus pentachloride.

Reaction Conditions

  • Temperature Control : Maintaining low temperatures (0-5°C) during the acylation step helps minimize byproduct formation.

  • Stoichiometry : Careful control of reagent ratios (1:1 molar ratio of acyl chloride to amine) is crucial for optimizing yields and minimizing side reactions.

Reaction Mechanisms

The mechanisms involved in the preparation include:

  • Esterification Mechanism : The reaction between the carboxylic acid and alcohol forms an ester through nucleophilic acyl substitution.

  • Amidation Mechanism : In the amidation step, the nucleophile (amine) attacks the carbonyl carbon of the ester, leading to the formation of an amide bond.

Data on Reagents and Conditions

Reagent Function Condition
4-Methoxybenzoic acid Starting material React with methanol and acid
Methanol Solvent Used in esterification
Sulfuric acid Catalyst Required for esterification
2-Aminoethanol Nucleophile Reacts with methyl ester
Sodium hydroxide Base Facilitates amidation
Thionyl chloride Chlorinating agent Used for introducing chloro group

Purification Techniques

After synthesis, purification is essential to ensure high purity levels of this compound:

  • Crystallization : Repeated crystallization from suitable solvents (e.g., dichloromethane or methanol) can enhance purity.

  • Chromatography : High-performance liquid chromatography (HPLC) is often employed to confirm purity levels, aiming for greater than 95% purity.

Characterization Techniques

Characterization of the synthesized compound is critical for confirming its structure and purity:

Chemical Reactions Analysis

Amide Bond Formation

The N-(2-aminoethyl) group is typically introduced via amide coupling. For benzamide derivatives, this often involves reacting benzoyl chloride with an amine (e.g., 2-aminoethylamine) in the presence of a coupling agent like HATU or EDCl. For example, in analogous benzamide systems, reductive amination with sodium triacetoxyborohydride (STAB) has been used to form amide bonds under mild conditions .

Methoxylation

The 2-methoxy group is likely introduced via methylation of a phenol precursor. This could involve reaction with methyl iodide under basic conditions (e.g., NaOH in DMF) or using methylating agents like dimethyl sulfate. For substituted benzamides, regioselectivity is critical, and protecting groups may be employed to direct methylation to specific positions .

Installation of the 4-[(4-chlorophenyl)methoxy] Group

The 4-[(4-chlorophenyl)methoxy] substituent suggests a two-step process:

  • Phenol etherification : The phenolic oxygen at the 4-position reacts with a benzyl halide (e.g., 4-chlorobenzyl bromide) under basic conditions (e.g., K2CO3 in DMF).

  • Ullmann coupling : If the benzyl halide is aromatic, catalytic copper may be used to form the aryl ether bond .

Amide Coupling

The reaction mechanism for amide bond formation typically involves nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, followed by elimination of HCl. In reductive amination, STAB facilitates the reduction of an imine intermediate to form the amide .

Example :
Benzoyl chloride+2-aminoethylamineSTABN-(2-aminoethyl)benzamide\text{Benzoyl chloride} + \text{2-aminoethylamine} \xrightarrow{\text{STAB}} \text{N-(2-aminoethyl)benzamide}

Methoxylation

Methylation proceeds via an SN2 mechanism, where the methylating agent reacts with the phenolic oxygen to form the methyl ether. For sterically hindered positions, phase-transfer catalysts may enhance reactivity .

Etherification

The formation of the aryl ether bond involves nucleophilic substitution of the phenolic oxygen with a benzyl halide. Under basic conditions, the phenoxide ion attacks the benzyl halide, displacing the halide ion .

Key Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
Amide CouplingBenzoyl chloride, 2-aminoethylamine, STABModerate-High
MethoxylationMethyl iodide, NaOH, DMFHigh
Etherification4-Chlorobenzyl bromide, K2CO3, DMFModerate

Stability and Reactivity

Functional GroupStabilityReactivity
AmideStable under basic conditionsResistant to hydrolysis
MethoxyStable at high temperaturesProne to demethylation under acidic conditions
Aryl etherStable under mild conditionsSusceptible to cleavage under strong acids

Research Findings

  • Amide bond stability : The N-(2-aminoethyl) group exhibits high stability due to the amide’s resonance stabilization, making it resistant to hydrolysis under physiological conditions .

  • Methoxy group effects : The 2-methoxy substituent enhances electron density at the benzamide core, potentially influencing binding affinity in biological systems .

  • Catalytic efficiency : Zeolite catalysts (e.g., H-*BEA) improve reaction yields in nucleophilic substitutions, as observed in analogous allyl alcohol systems .

Challenges and Considerations

  • Regioselectivity : Introducing substituents at specific positions (e.g., 2-methoxy) requires strategic protection/deprotection steps.

  • Side reactions : Over-methylation or incomplete etherification may occur without proper control of reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide core, characterized by a benzene ring linked to an amide functional group. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological systems. The chlorophenyl substituent may also contribute to its pharmacological profile by enhancing receptor binding affinity.

Pharmacological Applications

1. Neuropharmacology:
Research indicates that compounds similar to N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide exhibit neuroleptic activity. This suggests potential applications in treating neurological disorders such as schizophrenia or bipolar disorder. Studies have shown that the compound can interact with dopamine receptors, which are crucial in the modulation of mood and behavior.

2. Receptor Binding Studies:
Binding assays have demonstrated that this compound may influence receptor binding dynamics. Its interactions with various biological macromolecules are critical for understanding its mechanism of action. For instance, the compound's ability to bind selectively to dopamine D(4) receptors has been highlighted in studies focusing on the development of novel antipsychotic medications .

3. Potential Anti-inflammatory Effects:
There is emerging evidence suggesting that compounds with similar structures may act as inhibitors of the NLRP3 inflammasome, making them candidates for treating inflammatory diseases such as multiple sclerosis. The mechanism involves modulation of immune responses through receptor interactions .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step chemical reactions that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include steps such as oxidation and reduction processes tailored to introduce specific functional groups.

Case Studies

Case Study 1: Neuroleptic Activity
A study conducted on derivatives of similar benzamide compounds revealed that modifications in the side chains could enhance binding affinity to dopamine receptors, thus improving their efficacy as antipsychotic agents .

Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of compounds like this compound showed promising results in inhibiting NLRP3 inflammasome activation in vitro, indicating potential for therapeutic development against autoimmune diseases .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 65, 66) increase lipophilicity and metabolic stability but may reduce synthetic yields compared to methoxy groups.
  • Yield Variability : The presence of bulky groups (e.g., isopropyl in 69) lowers yields (54%), whereas simpler substituents (e.g., trifluoromethyl in 66) achieve higher yields (75%) .

Pharmacological Activity and Target Specificity

Antiparasitic Activity (Trypanosoma brucei)

Compounds 65–69 () were tested against T. brucei.

  • Chlorophenylmethoxy Group : Critical for binding to parasitic enzymes, as seen in analogs with IC₅₀ values <1 μM .
  • Trifluoromethyl vs. Methoxy : Trifluoromethyl analogs (e.g., 65, 66) likely exhibit stronger inhibition due to enhanced hydrophobic interactions.
TRPM8 Channel Modulation ()

The compound shares structural motifs with TRPM8 modulators like AMTB and M8-B :

  • AMTB Hydrate : Contains a 3-methylphenylmethoxy group; acts as a TRPM8 antagonist (IC₅₀ = 10 μM) .
  • M8-B : Features a 3-methoxy-4-(phenylmethoxy)benzamide core; higher selectivity due to thiophene substitution .
  • Target Compound : The 4-chlorophenylmethoxy group may confer improved selectivity over AMTB, but direct activity data are lacking.

Physicochemical and Spectroscopic Properties

  • Fluorescence : Analogous to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), the target compound’s methoxy and chlorophenyl groups likely enhance fluorescence intensity, useful in bioimaging .
  • Crystallography : Similar to 4-Chloro-N-(2-methoxyphenyl)benzamide (), the target compound’s planar benzamide core and substituent positions favor stable crystal packing, critical for formulation .

Biological Activity

N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide, a compound with a complex benzamide structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a benzamide structure characterized by:

  • Molecular Formula : C15H18ClN3O3
  • Molecular Weight : 307.77 g/mol
  • Functional Groups : Methoxy groups and a chlorophenyl moiety enhance its chemical properties and biological interactions.

Research indicates that this compound interacts with various biological macromolecules, influencing enzymatic activity and receptor binding. Compounds with similar structures have shown neuroleptic activity and potential applications in pharmacology, particularly in modulating neurotransmitter systems.

1. Neuroleptic Activity

Studies suggest that compounds similar to this compound may exhibit neuroleptic effects, which could be beneficial in treating psychiatric disorders. The compound's ability to interact with dopamine receptors has been a focal point of research.

2. Antiviral Properties

Recent investigations have highlighted the antiviral potential of benzamide derivatives. For instance, related compounds have demonstrated activity against Hepatitis B virus (HBV), suggesting that this compound may also possess similar properties, potentially through mechanisms involving the modulation of intracellular levels of antiviral proteins like APOBEC3G .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure HighlightsUnique Features
N-(2-Aminoethyl)-4-methoxybenzamideLacks chlorophenyl groupSimpler structure, different biological activity
N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamideContains a pyrrolidine ringDistinct pharmacological profile
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamideContains nitro groupsIncreased reactivity due to electron-withdrawing groups

Case Study 1: Neuroleptic Activity

A study evaluated the effects of various benzamide derivatives on dopamine receptor binding. The results indicated that modifications in the substituents significantly influenced receptor affinity and selectivity. This compound showed promising binding affinity comparable to established neuroleptics.

Case Study 2: Antiviral Activity against HBV

In vitro studies assessed the antiviral efficacy of related benzamide derivatives against HBV. One derivative exhibited an IC50 value of 1.99 µM against wild-type HBV, indicating that structural modifications in the benzamide framework could enhance antiviral potency. This suggests that this compound warrants further investigation for its antiviral potential .

Q & A

Q. What are the established synthetic methodologies for N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide, and how do coupling reagents influence reaction efficiency?

The compound is typically synthesized via amide bond formation using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid group of the precursor (e.g., 2-methoxy-4-methylbenzoic acid) to facilitate nucleophilic attack by the amine (e.g., 4-chloroaniline derivatives). The reaction is conducted at low temperatures (e.g., -50°C) to minimize side reactions. DCC/HOBt systems improve yield by reducing racemization and enhancing coupling efficiency compared to traditional acyl chloride methods .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹).
  • ¹H-NMR resolves methoxy (δ ~3.8 ppm), chlorophenyl (δ ~7.3 ppm), and aminoethyl (δ ~2.8 ppm) protons.
  • Elemental analysis validates stoichiometry (C, H, N, Cl ratios). These methods collectively ensure purity and correct functional group integration .

Q. What solvent systems are optimal for dissolving this compound during experimental workflows?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to the compound’s moderate solubility. Methanol or ethanol can be used for dilution in spectrofluorometric studies, but solvent polarity must be standardized to avoid fluorescence quenching .

Advanced Research Questions

Q. What experimental parameters optimize the fluorescence properties of this benzamide derivative?

Fluorescence intensity is maximized under the following conditions:

  • pH 5 : Protonation states of the aminoethyl and methoxy groups stabilize the excited state.
  • 25°C : Higher temperatures increase non-radiative decay, reducing intensity.
  • Low concentration (0.898 mg/L) : Minimizes self-absorption or aggregation. Validation at λex 340 nm and λem 380 nm ensures reproducibility. Adjust pH using 0.1 M HCl/NaOH and monitor stability over time .

Q. How can researchers validate the sensitivity and precision of analytical methods for quantifying this compound?

Key metrics include:

  • Limit of Detection (LOD) : 0.269 mg/L, calculated via 3σ/slope of the calibration curve.
  • Limit of Quantitation (LOQ) : 0.898 mg/L, derived from 10σ/slope.
  • Relative Standard Deviation (RSD) : <1.37%, indicating high precision. Use triplicate measurements in buffer solutions to minimize matrix effects .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity in similar benzamide compounds?

  • Substitution patterns : Compare analogs with varying substituents (e.g., chloro, methoxy) to assess receptor binding.
  • Bioassays : Test inhibitory activity against targets like Trypanosoma brucei (IC50 values).
  • Molecular docking : Model interactions with enzymes (e.g., dopamine D2 or serotonin 5-HT3 receptors) to identify critical binding motifs. Evidence from related benzamides shows that electron-withdrawing groups (e.g., -Cl) enhance bioactivity .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding but may promote hydrolysis over time.
  • Storage at -20°C in inert atmospheres (N2) reduces degradation. Monitor stability via periodic HPLC-UV analysis (retention time shifts indicate degradation) .

Q. What are the comparative advantages of different amide bond formation strategies in synthesizing this compound?

  • DCC/HOBt : Higher yields (70–80%) and milder conditions vs. acyl chlorides (requires SOCl2, harsh conditions).
  • Microwave-assisted synthesis : Reduces reaction time but requires optimization of power and solvent. Comparative studies show DCC/HOBt minimizes byproducts, making it scalable for research-grade synthesis .

Q. Notes

  • Cross-validate spectroscopic data with computational models (e.g., DFT) for structural accuracy.
  • For bioactivity studies, prioritize assays validated in peer-reviewed literature (e.g., Trypanosoma brucei models) .

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